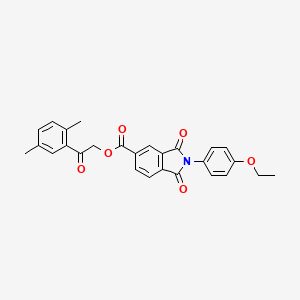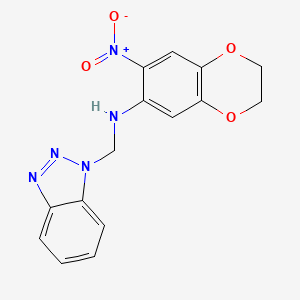![molecular formula C19H20N2O2S B12481161 N-[4-(methylsulfanyl)benzyl]tryptophan](/img/structure/B12481161.png)
N-[4-(methylsulfanyl)benzyl]tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-INDOL-3-YL)-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPANOIC ACID is a complex organic compound that features an indole core, a phenyl ring with a methylsulfanyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-3-YL)-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPANOIC ACID typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfanyl Group: The phenyl ring with a methylsulfanyl group can be introduced via electrophilic aromatic substitution, where a phenyl ring is treated with methylthiol in the presence of a catalyst.
Coupling of Indole and Phenyl Rings: The indole and phenyl rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection, optimization of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the indole core or the phenyl ring, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides can be used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(1H-INDOL-3-YL)-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPANOIC ACID serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-INDOL-3-YL)-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPANOIC ACID involves its interaction with specific molecular targets. The indole core can interact with aromatic amino acids in proteins, while the methylsulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-INDOL-3-YL)-2-(AMINOMETHYL)PROPANOIC ACID: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
3-(1H-INDOL-3-YL)-2-({[4-(METHOXY)PHENYL]METHYL}AMINO)PROPANOIC ACID: Contains a methoxy group instead of a methylsulfanyl group, leading to different electronic properties and reactivity.
3-(1H-INDOL-3-YL)-2-({[4-(FLUORO)PHENYL]METHYL}AMINO)PROPANOIC ACID: Contains a fluoro group, which significantly alters its chemical and biological properties.
Uniqueness
The presence of the methylsulfanyl group in 3-(1H-INDOL-3-YL)-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPANOIC ACID imparts unique electronic and steric properties, making it distinct from other similar compounds. This group can participate in specific chemical reactions and interactions that are not possible with other substituents, enhancing its utility in various applications.
Properties
Molecular Formula |
C19H20N2O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-[(4-methylsulfanylphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C19H20N2O2S/c1-24-15-8-6-13(7-9-15)11-20-18(19(22)23)10-14-12-21-17-5-3-2-4-16(14)17/h2-9,12,18,20-21H,10-11H2,1H3,(H,22,23) |
InChI Key |
FDSIYFAXDRSOEK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12481079.png)

![1H-benzo[g]indol-3-ylmethanol](/img/structure/B12481095.png)
![2-(1,3-Benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B12481096.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12481100.png)
![2-methyl-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)propan-1-amine](/img/structure/B12481104.png)
![4-Chloro-3-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B12481117.png)

![(4R,7S)-3-hydroxy-4-(2-nitrophenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12481137.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B12481142.png)
![2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12481154.png)
![Propyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12481165.png)

